Octadeca-9,13-dienoic acid
CAS No.: 73985-26-9
Cat. No.: VC19357799
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73985-26-9 |
---|---|
Molecular Formula | C18H32O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | octadeca-9,13-dienoic acid |
Standard InChI | InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,9-10H,2-4,7-8,11-17H2,1H3,(H,19,20) |
Standard InChI Key | PTZHXFYJEGLBBA-UHFFFAOYSA-N |
Canonical SMILES | CCCCC=CCCC=CCCCCCCCC(=O)O |
Introduction
Structural and Chemical Properties of Octadeca-9,13-Dienoic Acid
Molecular Architecture
Octadeca-9,13-dienoic acid (C₁₈H₃₂O₂) belongs to the class of octadecadienoic acids, characterized by an 18-carbon backbone with two double bonds. The double bonds at positions Δ⁹ and Δ¹³ introduce distinct stereochemical and conformational properties. Unlike linoleic acid (Δ⁹,Δ¹²), the spacing between the double bonds in octadeca-9,13-dienoic acid creates a non-conjugated system, altering its reactivity and interaction with enzymes such as lipoxygenases and cyclooxygenases .
The compound’s structure can be represented as:
This configuration distinguishes it from conjugated linoleic acid isomers (e.g., Δ⁹,Δ¹¹ or Δ¹⁰,Δ¹²), which exhibit overlapping biological activities but differ in metabolic processing .
Physicochemical Characteristics
The non-conjugated double bonds in octadeca-9,13-dienoic acid result in a lower melting point compared to saturated fatty acids like stearic acid (69°C) but higher than that of linoleic acid (-5°C). Its solubility in polar solvents is limited, consistent with typical long-chain fatty acids. The compound’s oxidation stability is reduced relative to monounsaturated fatty acids, making it susceptible to lipid peroxidation under oxidative stress.
Comparative Analysis with Structurally Related Fatty Acids
Positional Isomers and Functional Divergence
The placement of double bonds in polyunsaturated fatty acids critically influences their biochemical roles. Table 1 highlights key differences between octadeca-9,13-dienoic acid and related compounds:
Compound | Molecular Formula | Double Bond Positions | Primary Biological Roles |
---|---|---|---|
Octadeca-9,13-dienoic acid | C₁₈H₃₂O₂ | Δ⁹, Δ¹³ | Hypothetical anti-inflammatory effects |
Linoleic acid | C₁₈H₃₂O₂ | Δ⁹, Δ¹² | Essential fatty acid, membrane structure |
α-Linolenic acid | C₁₈H₃₀O₂ | Δ⁹, Δ¹², Δ¹⁵ | Anti-inflammatory, precursor to EPA/DHA |
Oleic acid | C₁₈H₃₄O₂ | Δ⁹ | Energy storage, cell signaling |
The Δ⁹,Δ¹³ configuration in octadeca-9,13-dienoic acid may limit its suitability as a substrate for Δ⁶-desaturase, an enzyme critical in converting linoleic acid to arachidonic acid . This structural constraint could redirect its metabolic fate toward alternative pathways, such as β-oxidation or epoxidation.
Stereochemical Considerations
While the cis/trans configuration of octadeca-9,13-dienoic acid’s double bonds remains understudied, research on 13-HODE underscores the importance of stereochemistry in biological activity. For instance, 13(S)-HODE, a metabolite of linoleic acid, acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), modulating adipogenesis and inflammation . In contrast, 13(R)-HODE exhibits weaker binding affinity, highlighting how stereochemical nuances dictate functional outcomes .
Hypothetical Biological Roles and Mechanistic Insights
Antioxidant Interactions
The compound’s polyunsaturated structure predisposes it to oxidative modification, potentially generating reactive electrophilic species (RES) that activate antioxidant response elements. In murine macrophages, 13-KODE enhanced the expression of nuclear factor erythroid-2-like 2 (Nfe2l2) and heme oxygenase-1 (HO-1), key mediators of cellular redox homeostasis . By analogy, octadeca-9,13-dienoic acid could indirectly contribute to antioxidant defenses via metabolic conversion to electrophilic derivatives.
Metabolic Pathways and Enzymatic Processing
Catabolism and Oxidative Derivatives
The compound’s double bonds render it susceptible to enzymatic oxidation by lipoxygenases (LOXs) and cytochrome P450s. For example, 15-LOX could theoretically convert octadeca-9,13-dienoic acid to 13-hydroperoxy derivatives, analogous to the formation of 13-HODE from linoleic acid . Subsequent reduction or further oxidation might yield signaling molecules with roles in inflammation resolution or tissue repair.
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